2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile
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Overview
Description
2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile is a complex organic compound that features a pyrrole ring, a nicotinonitrile moiety, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile typically involves a multi-step process. One common method includes the condensation reaction between 1H-pyrrole-1-carbaldehyde oxime and 4-methoxynicotinonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Similar in structure but with an indole ring instead of a pyrrole ring.
2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Contains an oxazole ring and exhibits different reactivity and biological properties.
Uniqueness
2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile is unique due to its combination of a pyrrole ring, a nicotinonitrile moiety, and a hydroxyimino group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-5-14-12(10(11)7-13)16-6-2-3-9(16)8-15-17/h2-6,8,17H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRZJCPXXGLKR-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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